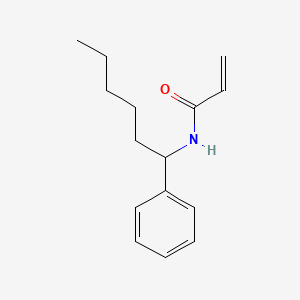

N-(1-Phenylhexyl)prop-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

112242-38-3 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

N-(1-phenylhexyl)prop-2-enamide |

InChI |

InChI=1S/C15H21NO/c1-3-5-7-12-14(16-15(17)4-2)13-10-8-6-9-11-13/h4,6,8-11,14H,2-3,5,7,12H2,1H3,(H,16,17) |

InChI Key |

NSCYQYCJWKDXLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N 1 Phenylhexyl Prop 2 Enamide

Direct Synthetic Pathways to N-(1-Phenylhexyl)prop-2-enamide

Direct synthesis of this compound can be achieved through the acylation of 1-phenylhexan-1-amine (B2379413) with acryloyl chloride. researchgate.netuobaghdad.edu.iq This reaction is a specific example of a broader class of reactions where primary or secondary amines react with acyl chlorides to form amides. youtube.comlibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. researchgate.netyoutube.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org

A study by Al-Azzawi et al. describes the synthesis of various N-substituted acrylamides by reacting substituted aromatic primary amines with acryloyl chloride in the presence of triethylamine. researchgate.net While this study does not specifically mention this compound, the described methodology is directly applicable.

Synthesis and Functionalization of Precursor Molecules

The primary precursors for the synthesis of this compound are 1-phenylhexan-1-amine and acryloyl chloride.

1-Phenylhexan-1-amine: This chiral amine is a key building block. cymitquimica.com Its synthesis can be approached through various methods, including the reduction of corresponding oximes or via asymmetric synthesis to obtain specific enantiomers. researchgate.net

Acryloyl Chloride: This is a highly reactive acid chloride used to introduce the acryloyl group. wikipedia.orgchemeurope.com It can be prepared by treating acrylic acid with reagents like benzoyl chloride or thionyl chloride. wikipedia.orgchemeurope.com Continuous-flow methodologies have been developed for the safe and high-yielding synthesis of this unstable compound. nih.gov The use of oxalyl chloride under solvent-free conditions has also been reported as a sustainable method. nih.gov Another approach involves the reaction of acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst. google.com

Advanced Reaction Protocols for Enamide Formation

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, selectivity, and environmental friendliness of enamide synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. umich.edunih.gov This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. umich.eduniscpr.res.in The synthesis of various amides and enamides has been successfully achieved using microwave irradiation, often under solvent-free conditions, which aligns with the principles of green chemistry. umich.eduniscpr.res.inresearchgate.net For instance, the synthesis of N-substituted acrylamides has been reported using microwave irradiation, resulting in a 6-17% increase in yield and a drastic reduction in reaction time compared to conventional heating. niscpr.res.in

Photoredox-Catalyzed Enamide Functionalization

Visible-light photoredox catalysis has gained widespread recognition as a mild and efficient method for various organic transformations, including the functionalization of enamides. uiowa.edunih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. uiowa.edulboro.ac.uk These reactive species can then undergo a variety of transformations, allowing for the introduction of different functional groups onto the enamide scaffold. nih.govrsc.org For example, the direct C-H functionalization of enamides has been achieved using photoredox catalysis to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This method offers a powerful alternative to traditional methods that may require harsh reaction conditions.

Asymmetric Synthesis Approaches for Enamide Stereocenters

The development of asymmetric methods for the synthesis of chiral enamides is of significant interest due to the prevalence of such motifs in biologically active molecules. acs.orgnih.gov One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, catalytic asymmetric umpolung cascade reactions of α-imino amides have been developed to produce chiral enamides with high enantioselectivity. acs.org Another strategy involves the use of chiral auxiliaries or reagents to induce stereoselectivity. nih.gov Racemization-free coupling reagents have also been developed for the synthesis of chiral amides, which is relevant to the final acylation step in the formation of this compound. rsc.org

N-Acylation Reactions for Enamide Construction

N-acylation is a fundamental reaction for the construction of amides and, by extension, enamides. youtube.com The reaction of an amine with an acyl chloride is a classic and widely used method. youtube.comlibretexts.org The reactivity of the acyl chloride allows for the acylation of even weakly nucleophilic amines. youtube.com The Schotten-Baumann procedure, which involves carrying out the acylation in a two-phase system of water and an organic solvent with a base, is a common and effective method for this transformation. youtube.com In the context of this compound synthesis, the N-acylation of 1-phenylhexan-1-amine with acryloyl chloride would be the final key step. researchgate.netuobaghdad.edu.iq To prevent racemization of the chiral amine center during acylation, mild coupling reagents and conditions are often employed. nih.gov

Compound Names

| Compound Name |

| This compound |

| 1-Phenylhexan-1-amine |

| Acryloyl chloride |

| Triethylamine |

| Pyridine |

| Benzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Phenylchloroform |

| Acrylic acid |

| α-Imino amides |

| N-ethylethanamide |

| Ethylammonium chloride |

| Ethanoyl chloride |

| Ethylamine |

| N-substituted acrylamides |

Interactive Data Table: Synthesis of N-Substituted Acrylamides

| Reactants | Catalyst/Reagent | Method | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Substituted aromatic primary amines, Acryloyl chloride | Triethylamine | Conventional | N-substituted acrylamides | - | - | researchgate.net |

| Substituted benzaldehydes, Acetic acid | Sodium borohydride | Conventional | Substituted acrylic acids | - | - | niscpr.res.in |

| Substituted acrylic acids, Amines | Boric acid | Conventional | N-substituted acrylamides | - | 11 hr | niscpr.res.in |

| Substituted acrylic acids, Amines | Boric acid | Microwave | N-substituted acrylamides | 6-17% higher than conventional | 7-21 min | niscpr.res.in |

| Ketoximes | Ferrous acetate | - | N-acetyl α-arylenamides | High | - | acs.org |

Interactive Data Table: Photoredox-Catalyzed Reactions of Enamides

| Substrate | Reagent(s) | Photocatalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Enamides, Enecarbamates | Diethyl 2-bromomalonate | [Ir(ppy)₂(dtbbpy)]PF₆ | C-H Alkylation | Mono- or di-alkylated enamides | nih.gov |

| Enamides | N-Allylbromodifluoroacetamides | - | Difluoroamidoalkylation/sulfonylation | Trifunctionalized enamides | rsc.org |

| Enamides | Radical precursor, Arylamine | Iridium polypyridyl complex | β-Alkylation and trapping | N-acyl-N'-aryl-N,N'-aminals | lboro.ac.uk |

| Aliphatic carbamates and amides | - | Tetrabutylammonium decatungstate (TBADT), Cobaloxime complex | Dehydrogenation | Linear enamides and enecarbamates | uni-regensburg.de |

Interactive Data Table: Synthesis of Acryloyl Chloride

| Reactant(s) | Reagent(s)/Catalyst | Method | Key Features | Reference |

|---|---|---|---|---|

| Acrylic acid | Benzoyl chloride | - | Efficient preparation | wikipedia.org |

| Acrylic acid | Thionyl chloride | - | - | chemeurope.com |

| Carboxylic acids | Oxalyl chloride, DMF (cat.) | Continuous-flow, solvent-free | Fast (1-3 min), near-equimolar reactants | nih.gov |

| Acrylic acid | Phenylchloroform, Lewis acid (ZnO or ZrCl₄) | - | High temperature (≥105 °C) | google.com |

| Acrylic acid | Triphosgene, Organic solvent, Polymerization inhibitor | - | High conversion rate (~99%) | google.com |

Green Chemistry Principles in Enamide Synthesis

The application of green chemistry principles to the synthesis of enamides, including this compound, is a crucial aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. youtube.com The 12 principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for chemists to design more sustainable synthetic routes. nih.gov These principles address challenges such as waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of renewable resources. nih.govyoutube.com

The synthesis of amides, a foundational reaction for producing enamides, has been identified as a key area for improvement in green chemistry due to the frequent reliance on stoichiometric coupling reagents and hazardous solvents. rsc.orgucl.ac.uk Traditional methods often generate significant amounts of waste, which is undesirable from both an environmental and economic perspective. ucl.ac.uk Consequently, there is a strong drive towards developing catalytic and more sustainable methods for amide and enamide bond formation. ucl.ac.ukrsc.org

Key Green Chemistry Principles in Enamide Synthesis:

Waste Prevention and Atom Economy : The principle of atom economy, developed by Barry Trost, is central to green synthesis design. acs.orgwikipedia.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgprimescholars.com Addition reactions, such as the direct acylation of an amine with an acyl halide to form an enamide, can be highly atom-economical. However, many classical amide synthesis methods that use stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU) have poor atom economy because these high-molecular-weight reagents are consumed and become byproducts. ucl.ac.uk Catalytic approaches, by definition, improve atom economy by minimizing waste. youtube.comnih.gov

| Metric | Definition | Relevance to Synthesis |

| Percent Atom Economy | (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 | A higher percentage indicates a greener, more efficient process with less waste generated. primescholars.com |

Catalysis over Stoichiometric Reagents : Catalytic methods are inherently superior to stoichiometric ones from a green chemistry standpoint. youtube.com Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are used in large quantities and are consumed in the reaction, generating at least an equivalent amount of waste. youtube.comucl.ac.uk In enamide synthesis, this involves moving away from classical coupling reagents towards metal-based or enzymatic catalysts. For instance, iron-catalyzed amidation and palladium-catalyzed dehydrogenation of amides represent more atom-economical and sustainable alternatives. rsc.orgorganic-chemistry.org

Design for Energy Efficiency : Chemical reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. youtube.com The energy required for heating, cooling, and separations contributes significantly to the environmental footprint of a process. The use of highly active catalysts, such as enzymes or specific transition metal complexes, can enable reactions to proceed under milder conditions, thus improving energy efficiency. nih.govresearchgate.net For example, enzymatic methods for amide synthesis can often be performed at moderate temperatures (e.g., 60 °C). nih.gov

Chemical Reactivity and Mechanistic Investigations of N 1 Phenylhexyl Prop 2 Enamide

Fundamental Reaction Mechanisms of Enamide Derivatives

The fundamental reactivity of enamides like N-(1-Phenylhexyl)prop-2-enamide stems from their nature as electron-rich olefins. thieme-connect.com The lone pair of electrons on the nitrogen atom engages in conjugation with the C=C double bond, increasing the electron density at the β-carbon. This makes the β-carbon nucleophilic, similar to the reactivity of enamines, though tempered by the electron-withdrawing acyl group. acs.orgmasterorganicchemistry.com Consequently, enamides can react with a range of electrophiles. libretexts.org

Upon reaction with an electrophile, such as a proton or an alkyl halide, at the β-carbon, an N-acyliminium ion intermediate is formed. electronicsandbooks.com This highly reactive species is a powerful electrophile and can be trapped by various nucleophiles or participate in subsequent cyclization reactions. thieme-connect.comelectronicsandbooks.com The stability and reactivity of this iminium ion are central to the diverse transformations of enamides.

The reaction pathway can be summarized as follows:

Nucleophilic Attack: The β-carbon of the enamide attacks an electrophile (E+).

Iminium Ion Formation: A resonance-stabilized N-acyliminium ion is generated.

Nucleophilic Trapping: The iminium ion is attacked by a nucleophile (Nu-), leading to the final product.

Enamides bearing a hydrogen atom on the nitrogen can also act as nucleophiles in the presence of a suitable Lewis acid catalyst, reacting with electrophiles like glyoxylate (B1226380) and N-acylimino esters. nih.gov The initial products are N-protected imines, which can be readily converted to other important functional groups. nih.gov

Regioselective Transformations Involving the Prop-2-enamide Moiety

Regioselectivity is a critical aspect of the chemistry of this compound, as reactions can occur at several positions. The molecule possesses two primary sites of reactivity on the prop-2-enamide moiety: the α-carbon and the β-carbon of the double bond.

Metal-catalyzed C-H functionalization reactions provide a direct method for regioselective transformations. nih.gov For instance, iron-catalyzed reactions can achieve regioselective alkylation at the β-C(sp²)–H position of the enamide double bond. rsc.org This approach offers an atom-economical route to introduce new substituents at a specific site. nih.gov

Another strategy involves multicomponent cross-coupling reactions. An iron-catalyzed three-component fluoroalkylarylation of enamides allows for the simultaneous introduction of a fluoroalkyl group and an aryl group across the double bond. nih.gov This process proceeds through the selective formation and trapping of an α-amide radical, demonstrating precise regiochemical control. nih.gov

| Reaction Type | Catalyst/Reagents | Functionalized Position | Key Feature |

| β-C(sp²)–H Alkylation | FeCl₂ or Fe powder | β-carbon | Direct, regioselective C-H bond functionalization. rsc.org |

| Fluoroalkylarylation | Iron catalyst, Aryl Grignard, Fluoroalkyl halide | α and β-carbons | Three-component radical cross-coupling. nih.gov |

| Heck Reaction | Transition metal catalysts (e.g., Palladium) | β-carbon | Forms a new C-C bond at the less substituted carbon. thieme-connect.com |

Stereoselective Reactions and Control Strategies in Enamide Chemistry

Stereoselectivity is paramount in enamide chemistry, and various strategies have been developed to control the configuration of the products. nih.gov This is particularly relevant for this compound, which is inherently chiral due to the stereocenter at the C1 position of the hexyl group. This existing chirality can influence the stereochemical outcome of subsequent reactions (substrate-controlled diastereoselectivity).

Asymmetric Hydrogenation: The enantioselective hydrogenation of the enamide double bond is a powerful method for synthesizing chiral amino acids and their derivatives. acs.org Rhodium(I) complexes with chiral phosphine (B1218219) ligands are commonly used catalysts. The mechanism is complex, with several potential pathways, but it is established that the enantiodetermining step involves the interaction of molecular hydrogen with the catalyst-enamide adduct. acs.org

Stereoselective Synthesis: Methods for the stereoselective synthesis of enamides themselves, yielding either the (E)- or (Z)-isomer, are well-established.

Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes can selectively produce Z-enamides when primary amides are used. organic-chemistry.orgacs.orgnih.gov This selectivity is attributed to an intramolecular hydrogen bond in a key vinyl-palladium intermediate. organic-chemistry.orgacs.org

A Peterson reaction manifold starting from vinylsilanes offers another route with excellent control over the double bond stereochemistry. organic-chemistry.org

Palladium-catalyzed oxidative amidation of conjugated olefins under Wacker-type conditions can produce Z-enamides with high stereoselectivity, also directed by hydrogen bonding. acs.org

The chiral N-(1-phenylhexyl) group can act as a chiral auxiliary, directing the approach of reagents to one face of the enamide double bond, thus controlling the formation of new stereocenters.

| Reaction | Catalyst/Method | Stereochemical Control | Outcome |

| Asymmetric Hydrogenation | [Rh(chiral phosphine)]+ | Chiral ligand | Enantioselective formation of saturated amide. acs.org |

| Hydroamidation | Pd(OAc)₂, TFA, NaOAc | H-bonding in intermediate | Stereoselective synthesis of Z-enamides. organic-chemistry.orgacs.org |

| Oxidative Amidation | Pd/Cu cocatalyst | H-bonding in intermediate | Stereoselective synthesis of Z-enamides. acs.org |

| Peterson Olefination | From vinylsilanes | Reaction sequence | Predictable E- or Z-enamide formation. organic-chemistry.org |

Radical-Mediated Processes in Enamide Reactions

In addition to ionic pathways, enamides can participate in radical-mediated reactions, expanding their synthetic utility. These processes often proceed under mild conditions and offer unique reactivity patterns.

Recent work has demonstrated that radical-mediated isodesmic reactions between aryl methylenemalononitriles and N-methyl amides can lead to the stereodivergent synthesis of both (E)- and (Z)-enamides by adjusting the photocatalyst system. acs.org This photochemical strategy operates under mild conditions and allows for the preparation of α-deuterated enamides. acs.org

Furthermore, iron-catalyzed three-component reactions involving enamides can proceed via radical intermediates. The fluoroalkylarylation of N-vinylphthalimide, an enamide analogue, involves the selective formation of an α-amide radical, which is then trapped. nih.gov Such strategies enable the efficient construction of complex molecules with fluoroalkyl groups, which are important in medicinal chemistry and materials science. nih.gov Our group has previously utilized iron catalysts to facilitate three-component cross-coupling reactions with α-heteroatom alkyl radicals. nih.gov

Cyclization Reactions and Heterocycle Formation from Enamides

Enamides are excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many alkaloids and pharmaceuticals. jst.go.jp The cyclization can be initiated photochemically, thermally, or by using chemical reagents. jst.go.jp

The phenyl group in this compound can serve as an internal nucleophile in electrophilic cyclization reactions. For example, in a variation of the Bischler–Napieralski reaction, activation of the amide with an agent like triflic anhydride (B1165640) (Tf₂O) can generate a reactive nitrilium species. rsc.org This intermediate can then undergo intramolecular electrophilic attack on the phenyl ring to form a dihydroisoquinoline ring system after a subsequent cyclization step.

Enamides can also act as terminators in cyclization reactions. When a reactive electrophilic intermediate, such as one derived from a quinone methide, is generated within a molecule, an appropriately positioned enamide can capture it, leading to the formation of five- or six-membered rings. electronicsandbooks.com The initially formed acyliminium ion can then be trapped by a nucleophile like water. electronicsandbooks.com

Recent developments include Umpolung cyclizations where electrophilic amide activation leads to the synthesis of cyclic amidines and oxazines from α-aryl amides and alkyl azides. nih.gov

| Cyclization Type | Initiation Method | Heterocyclic Product | Key Feature |

| Photochemical/Thermal | Light/Heat | Various N-heterocycles | Electrocyclization following Woodward-Hoffmann rules. jst.go.jp |

| Electrophilic (Bischler-Napieralski type) | Tf₂O, P₂O₅, POCl₃ | Dihydroisoquinolines | Intramolecular cyclization onto an aromatic ring. rsc.org |

| Radical Cyclization | Radical initiator | N-heterocycles | Formation of cyclic products via radical intermediates. |

| Tandem Reductive Cyclization | Amide activation (Tf₂O), then NaBH₄ | Pyrrolidines, Piperidines | One-pot synthesis of saturated N-heterocycles. rsc.org |

Metal-Catalyzed Reactivity of Enamides

Transition metal catalysis has revolutionized the functionalization of enamides, providing efficient and selective methods for bond formation. thieme-connect.comnih.gov A wide range of metals, including palladium, nickel, copper, rhodium, and iron, have been employed to catalyze diverse transformations. thieme-connect.comrsc.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly prominent. The Heck reaction, for instance, allows for the arylation or vinylation of the enamide at the β-position. thieme-connect.com Asymmetric variants of the Heck reaction have been developed to control the stereochemistry of the newly formed C-C bond. thieme-connect.com

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy for modifying enamides. Metal catalysts can enable the regioselective coupling of the enamide's C-H bonds with various partners, avoiding the need for pre-functionalized substrates. nih.gov

Hydrofunctionalization and Difunctionalization: Catalytic hydrofunctionalization (e.g., hydroamidation, hydroarylation) and difunctionalization (e.g., fluoroalkylarylation) add two new groups across the enamide double bond. thieme-connect.comnih.gov These reactions, often catalyzed by nickel or copper, provide rapid access to molecular complexity. thieme-connect.com

The choice of metal catalyst and ligands is crucial for controlling the outcome of these reactions, including regioselectivity and stereoselectivity.

Spectroscopic and Advanced Structural Characterization of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed experimental data for the spectroscopic and advanced structural characterization of the specific chemical compound this compound is not publicly available.

Therefore, it is not possible to provide the requested in-depth article with detailed research findings and data tables for the following analytical techniques:

Spectroscopic and Advanced Structural Characterization of N 1 Phenylhexyl Prop 2 Enamide

Elemental Analysis for Empirical Formula Validation

The generation of a scientifically accurate and informative article as per the user's instructions is contingent on the availability of published research data. Without access to primary or secondary sources containing this specific information, the creation of the requested content cannot be fulfilled.

Computational Chemistry and Theoretical Modeling of N 1 Phenylhexyl Prop 2 Enamide Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and molecular properties of organic compounds like N-(1-Phenylhexyl)prop-2-enamide. nih.govmdpi.com DFT calculations allow for the optimization of the molecule's geometry to find its most stable three-dimensional conformation. nih.gov This is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds. nih.gov

Key properties derived from DFT studies include the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. For enamides, the HOMO is typically localized on the enamine moiety, highlighting its nucleophilic character, while the LUMO is distributed over the conjugated system.

| Calculated Property | Description | Typical Significance for this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. researchgate.net |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's ability to accept or donate charge in a reaction. nih.govresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. nih.govresearchgate.net |

| Chemical Softness (S) | The reciprocal of hardness; a measure of polarizability. | A higher value indicates greater reactivity. nih.govresearchgate.net |

Elucidation of Reaction Mechanisms via Computational Pathways (e.g., Transition State Analysis, Gibbs Free Energy Profiles)

Computational chemistry is instrumental in mapping the detailed mechanisms of reactions involving this compound and its reactive intermediates, such as N-acyliminium ions. researchgate.netacs.orgresearchgate.net N-acyliminium ions are highly electrophilic species that can be generated from enamides and readily participate in cyclization or addition reactions. nih.govacs.orgthieme-connect.com DFT calculations can trace the entire reaction coordinate from reactants to products, identifying key intermediates and, crucially, the transition states (TS) that connect them. rsc.org

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier for a specific reaction step. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. By calculating the vibrational frequencies at this point, a single imaginary frequency confirms that the structure is indeed a true transition state.

The Gibbs free energy profiles for proposed reaction pathways are then constructed. researchgate.net These profiles plot the relative Gibbs free energy of reactants, intermediates, transition states, and products. researchgate.net The highest energy barrier along this profile determines the reaction's rate-determining step. researchgate.net For instance, in a potential intramolecular cyclization of an N-acyliminium ion derived from this compound, DFT could be used to compare the energy barriers for different ring closures (e.g., 5-exo vs. 6-endo), thereby predicting the most likely product. researchgate.netnih.gov Such studies have been vital in understanding tandem radical reactions and distinguishing between radical and electrophilic cyclization pathways. researchgate.netnih.gov

| Reaction Step | ΔG (kcal/mol) (Hypothetical) | Description |

| Reactant (Enamide) | 0.0 | Starting material. |

| Protonation to N-acyliminium ion | +5.0 | Formation of the reactive intermediate. |

| Transition State (TS1) | +20.5 | Energy barrier for the cyclization step. |

| Cyclized Intermediate | -10.2 | Thermodynamically favored cyclic product. |

Computational Predictions of Regioselectivity and Stereoselectivity

Many reactions of this compound can potentially yield multiple isomers. Computational methods, particularly DFT, are highly effective at predicting both the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product). rsc.orgrsc.org

The origin of selectivity is typically found by comparing the activation energies of the competing reaction pathways. rsc.orgacs.org For example, in a nucleophilic addition to an N-acyliminium ion, the nucleophile could attack from two different faces, leading to two stereoisomers. DFT calculations can determine the energies of the two corresponding transition states. The pathway with the lower energy barrier will be faster and thus lead to the major product. acs.org This approach has been successfully applied to various catalytic asymmetric reactions, including those involving enamides and N-acyliminium ions. rsc.orgbeilstein-journals.org

Distortion/interaction analysis (also known as activation strain model) is a powerful computational tool used to understand the origins of stereoselectivity. rsc.org It deconstructs the activation energy into two components: the distortion energy required to bend the reactants into the transition state geometry and the interaction energy between the distorted fragments. This analysis can reveal that the preferred stereochemical outcome arises from a more favorable interaction or lower distortion energy in the favored transition state. rsc.org

| Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Regioselectivity: 5-exo cyclization | TS_5-exo | 15.2 | Favored pathway |

| Regioselectivity: 6-endo cyclization | TS_6-endo | 19.8 | Disfavored pathway |

| Stereoselectivity: Re-face attack | TS_Re | 17.5 | Favored pathway |

| Stereoselectivity: Si-face attack | TS_Si | 18.9 | Disfavored pathway |

Spin-Polarized Conceptual Density Functional Theory in Radical Reaction Analysis

When this compound participates in radical reactions, it can form an α-amidoalkyl radical. The study of such open-shell, spin-polarized systems requires a specialized theoretical framework known as spin-polarized conceptual density functional theory (SP-CDFT). vub.beuss.cl Unlike conventional DFT, which often averages spin properties, SP-CDFT explicitly treats the spin-up and spin-down electron densities separately. This is crucial for accurately describing the reactivity of radicals. researchgate.netrsc.org

SP-CDFT introduces reactivity indicators that account for spin polarization, such as spin philicity and spin donicity, which help predict the most favorable reaction pathways. researchgate.netacs.org One of the key applications of SP-CDFT is in analyzing the regioselectivity of radical cyclization reactions. researchgate.net By calculating the spin density distribution in the radical intermediate, one can identify the atoms with the highest unpaired electron character, which are the most likely sites of reaction. researchgate.net SP-CDFT provides a more rigorous and predictive framework for understanding the behavior of radical species derived from this compound than conventional DFT methods. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a molecule like this compound with its flexible hexyl chain, MD simulations can provide a detailed picture of its accessible conformations in solution or within a complex environment like an enzyme active site. nih.gov

Conformational analysis can also be performed systematically using DFT calculations. nih.govresearchgate.net This involves rotating the molecule around its single bonds and calculating the energy of each resulting conformer. The result is a potential energy surface that identifies the low-energy, stable conformers that are most likely to be present at a given temperature. acs.org This information is critical, as the reactivity and stereochemical outcome of a reaction can be highly dependent on the ground-state conformational preferences of the starting material. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Enamide Analogues

Theoretical Foundations of Structure-Activity Relationships and Quantitative Structure-Activity Relationships (QSAR)

The exploration of how a molecule's chemical structure relates to its biological activity is the fundamental principle of the Structure-Activity Relationship (SAR). wikipedia.orgpatsnap.com This concept, first introduced in the 1860s, allows medicinal chemists to identify the specific chemical groups within a compound that are responsible for its biological effects. wikipedia.org By modifying these groups, the potency and efficacy of a drug can be systematically altered. wikipedia.orgpatsnap.com The primary goal of SAR studies is to develop a qualitative understanding that guides the design of new, improved chemical entities. researchgate.net

Building upon the qualitative nature of SAR, Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between a molecule's chemical structure and its biological activity. wikipedia.orgwikipedia.orgiupac.org QSAR moves beyond simple observation to quantify the relationship, expressing it as a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In this equation, the "predictor" variables can include a wide range of physicochemical properties or theoretical molecular descriptors, while the "response" variable is a quantitative measure of biological activity, such as the concentration required to elicit a specific response. wikipedia.org QSAR models are powerful tools for predicting the activity of novel compounds, thereby streamlining the drug discovery process. wikipedia.orgnih.gov

The development of a robust QSAR model involves several key steps: wikipedia.org

Data Set Selection: A curated set of molecules with known biological activities is required.

Descriptor Generation: Structural and physicochemical properties of the molecules are calculated and compiled.

Variable Selection: The most relevant descriptors that correlate with biological activity are identified.

Model Construction: A mathematical model is built using statistical methods to link the selected descriptors to the activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

Modern QSAR approaches have expanded to include multi-dimensional analyses. 2D-QSAR considers the two-dimensional structure of a molecule, while 3D-QSAR incorporates its three-dimensional conformation and properties like steric and electrostatic fields. nih.govnih.gov4D-QSAR further extends this by considering the different conformations a molecule can adopt. nih.gov These advanced methods, often coupled with computational techniques like neural networks and machine learning, provide a more sophisticated and predictive understanding of SAR. researchgate.net

Molecular Interactions and Binding Affinities of N-(1-Phenylhexyl)prop-2-enamide Scaffolds

The molecular interactions and binding affinities of this compound scaffolds are crucial for understanding their biological activity. The enamide functional group itself possesses a unique electronic character, with a nucleophilic β-carbon and a latent electrophilic α-position, allowing for a range of interactions. nih.govacs.org The stability and reactivity of the enamide are significantly influenced by the substituent on the nitrogen atom. jst.go.jp An electron-withdrawing group on the nitrogen enhances the stability of the enamide by reducing the enaminic reactivity. nih.govacs.orgjst.go.jp

The phenylhexyl group introduces both steric bulk and the potential for hydrophobic and π-stacking interactions. The hexyl chain can adopt various conformations, allowing it to fit into hydrophobic pockets within a binding site. The phenyl ring can engage in favorable interactions with aromatic residues of a target protein.

The prop-2-enamide, or acrylamide (B121943), moiety is a key feature of this scaffold. The double bond and the amide group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The amide functionality, in particular, can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity. rsc.org

Influence of Substituent Effects on Enamide Reactivity and Molecular Recognition

Substituents on the enamide scaffold play a critical role in modulating both its chemical reactivity and its ability to be recognized by biological targets. jst.go.jp The electronic nature of these substituents can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity. libretexts.org

On the Enamide Core:

Nitrogen Substituent: As previously mentioned, an electron-withdrawing group on the nitrogen atom decreases the nucleophilicity of the enamine-like β-carbon, making the enamide more stable and less prone to hydrolysis. jst.go.jpacs.org This enhanced stability is a desirable property for many applications. nih.govacs.orgacs.org Conversely, electron-donating groups on the nitrogen would be expected to increase the enamine character and reactivity.

Substituents on the Alkene: The electronic properties of substituents on the double bond itself can also influence reactivity. Electron-withdrawing groups would make the β-carbon less nucleophilic, while electron-donating groups would have the opposite effect.

On the Phenyl Ring:

Substituents on the phenyl ring of the N-(1-phenylhexyl) moiety primarily exert their influence through inductive and resonance effects, which in turn affect molecular recognition and binding affinity. libretexts.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the phenyl ring, potentially enhancing π-π stacking interactions with electron-deficient aromatic residues in a binding pocket. They are generally considered activating groups that direct electrophilic substitution to the ortho and para positions. libretexts.org

Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the electron density of the phenyl ring. libretexts.org Halogens are a special case; while they are deactivating due to their inductive electron withdrawal, they can still direct ortho-para substitution due to resonance effects. libretexts.org The presence of such groups can influence electrostatic interactions within the binding site.

The steric properties of substituents are also of paramount importance. Bulky substituents on either the phenyl ring or the enamide core can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, carefully placed substituents can lead to favorable van der Waals interactions and improve binding affinity.

Stereochemical Aspects in Structure-Activity Correlations

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are themselves chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with a biological target. nih.gov For this compound, the chiral center at the first carbon of the hexyl chain (C1) means that it can exist as two non-superimposable mirror images, or enantiomers (R and S). nih.govyoutube.com

These enantiomers, while having identical chemical formulas, can exhibit significantly different pharmacological profiles. nih.gov Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov This is because the specific spatial arrangement of the substituents around the chiral center dictates how well the molecule can fit into its binding site. nih.gov For a productive interaction to occur, the functional groups of the ligand must align correctly with the corresponding interaction points on the receptor. nih.gov

The less active enantiomer can sometimes act as an impurity that effectively "dilutes" the more active one in a racemic mixture (a 1:1 mixture of both enantiomers). nih.gov Therefore, understanding the stereochemical requirements for activity is crucial for designing more potent and selective drugs. The relationship between stereoisomers that are not mirror images is diastereomeric, and these also exhibit different physical and biological properties. youtube.com

The number of possible stereoisomers increases with the number of chiral centers, following the 2^n rule, where 'n' is the number of chiral centers. youtube.com Thus, for analogues of this compound with additional chiral centers, the number of possible stereoisomers and the complexity of their SAR also increase.

Computational Approaches for Predicting Structure-Activity Relationships (e.g., Molecular Docking, In Silico Screening)

Computational methods have become indispensable tools in modern drug discovery for predicting and rationalizing structure-activity relationships. patsnap.com These in silico techniques allow for the rapid assessment of large numbers of compounds, prioritizing those with the highest likelihood of being active and thereby saving significant time and resources. enamine.net

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By simulating the binding process, docking can provide valuable insights into the binding mode and affinity of a ligand. mdpi.comconicet.gov.ar The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of both the target protein and the ligand are required.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. mdpi.com

For this compound analogues, docking studies can help to visualize how different substituents interact with the amino acid residues of the target's active site, explaining observed SAR trends. researchgate.net

In Silico Screening:

In silico or virtual screening is a broad term for using computational methods to screen large libraries of compounds to identify potential hits. nih.govnih.gov This can be done in two main ways:

Ligand-Based Virtual Screening: This approach is used when the structure of the target is unknown. It relies on the knowledge of a set of active compounds to build a pharmacophore model, which represents the essential 3D arrangement of functional groups required for activity. This model is then used to search for other molecules with similar features. nih.gov

Structure-Based Virtual Screening: When the 3D structure of the target is known, large compound libraries can be docked into the binding site to identify molecules that are predicted to bind with high affinity. enamine.net This method has been successfully used to screen millions of compounds and discover novel chemotypes. enamine.net

These computational approaches, often used in conjunction with QSAR studies, provide a powerful platform for designing focused libraries of this compound analogues with improved activity profiles. nih.gov

Synthesis and Reactivity of N 1 Phenylhexyl Prop 2 Enamide Derivatives and Analogues

Rational Design Principles for Structural Modification of the N-(1-Phenylhexyl)prop-2-enamide Scaffold

The design of novel derivatives based on the this compound scaffold is guided by several key principles aimed at modulating the molecule's physicochemical and biological properties. A primary consideration is the inherent reactivity of the enamide moiety. Enamides, while more stable than their enamine counterparts due to the electron-withdrawing nature of the N-acyl group, still possess a nucleophilic β-carbon and an electrophilic α-carbon, allowing for a range of chemical transformations. nih.govacs.org

Structural modifications are often designed to fine-tune this reactivity. For instance, the introduction of substituents on the phenyl ring or the alkyl chain can influence the electronic properties of the enamide double bond. Electron-donating groups can enhance the nucleophilicity of the β-carbon, while electron-withdrawing groups can temper it. acs.org This modulation is crucial for controlling the regioselectivity and stereoselectivity of subsequent reactions.

Furthermore, the design process often incorporates principles of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties. This strategy is employed to improve pharmacokinetic profiles, enhance target binding, or reduce metabolic liabilities. In the context of the this compound scaffold, this could involve modifications to the amide bond itself or other parts of the molecule. nih.gov

Computational modeling and structure-activity relationship (SAR) studies play a significant role in the rational design process. These tools help predict how structural changes will affect the molecule's conformation, electronic distribution, and potential interactions with biological targets. mdpi.com

Synthetic Strategies for Diversified Enamide Analogues

A variety of synthetic methods are available for the preparation of diversified enamide analogues. These strategies often focus on creating structural complexity and introducing a range of functional groups.

One common approach is the N-dehydrogenation of the corresponding saturated amides. A notable one-step method utilizes lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640), which serves as both an electrophilic activator and an oxidant. This method is applicable to a broad scope of substrates, including both cyclic and acyclic amides, and generally produces E-enamides exclusively for the latter. acs.org

Other established methods for enamide synthesis include:

Condensation of amides with aldehydes and ketones. researchgate.net

Cross-coupling reactions. researchgate.net

Hydroamidation of alkynes. researchgate.net

Isomerization of allylic amides. researchgate.net

Reduction of ynamides. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diverse peptoid-like structures, which can include enamide functionalities. For example, the reaction of an aniline, paraformaldehyde, acrylic acid, and an isocyanide can yield complex N-substituted prop-2-enamide derivatives in a single step. mdpi.com

Furthermore, the functionalization of pre-existing enamides is a key strategy for diversification. The dual reactivity of the enamide double bond allows for difunctionalization, where both the α and β positions are substituted. nih.gov This can be achieved through a tandem approach involving the nucleophilic addition of the enamide to an electrophile, forming an iminium intermediate that can then react with a nucleophile. nih.gov To overcome the instability of the iminium intermediate, stabilized α-arylated enamides can be used, although this may limit the reaction to simple nucleophilic addition at the β-position. nih.gov

The table below summarizes some of the key synthetic strategies for producing enamide analogues.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| N-dehydrogenation of Amides | Direct oxidation of the corresponding saturated amide. | One-step process, broad substrate scope, good yields. acs.org | acs.org |

| Condensation Reactions | Reaction of amides with aldehydes or ketones. | A classical method for enamide formation. researchgate.net | researchgate.net |

| Cross-Coupling Reactions | Metal-catalyzed coupling of an amide with a vinyl partner. | Versatile for introducing various substituents. researchgate.net | researchgate.net |

| Ugi Multicomponent Reaction | A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. | High degree of molecular diversity from simple starting materials. mdpi.com | mdpi.com |

| Difunctionalization of Enamides | Sequential or tandem reactions to functionalize both the α and β positions of the enamide. | Allows for increased structural complexity. nih.gov | nih.gov |

Comparative Reactivity Profiles of Substituted Enamide Derivatives

The reactivity of enamide derivatives is highly dependent on the nature and position of their substituents. The electronic properties of the substituent on the nitrogen atom and the groups attached to the double bond play a crucial role in determining the enamide's behavior in chemical reactions.

Enamides are considered ambiphilic, possessing both nucleophilic and electrophilic character. researchgate.net The nitrogen lone pair delocalizes into the double bond, making the β-carbon nucleophilic, similar to enamines. However, the electron-withdrawing acyl group on the nitrogen reduces this nucleophilicity compared to enamines, thereby increasing the enamide's stability and moderating its reactivity. acs.orgresearchgate.net This balance between stability and reactivity makes enamides versatile building blocks in organic synthesis. researchgate.net

The presence of an electron-withdrawing group on the nitrogen atom generally leads to a reactivity profile that is more akin to that of classical olefins. acs.org Conversely, electron-donating groups on the nitrogen or at the β-position of the double bond can enhance the nucleophilicity of the enamide.

Substituents on the phenyl ring of the this compound scaffold can also influence reactivity through inductive and resonance effects. For example, styrenes with electron-donating groups such as methoxy (B1213986) (-OMe) have been shown to react effectively in certain transformations, while those with strong electron-withdrawing groups like cyano (-CN) may result in lower yields. acs.org Halogen substituents on the phenyl ring are generally well-tolerated in various reactions. acs.org

The steric environment around the enamide functionality also impacts its reactivity. Bulky substituents on the nitrogen atom or near the double bond can hinder the approach of reactants, potentially leading to lower reaction rates or altered selectivity.

The table below provides a comparative overview of the expected reactivity of substituted enamide derivatives.

| Substituent Type | Position | Effect on Reactivity | Example Reaction |

| Electron-Withdrawing Group (EWG) | On Nitrogen | Decreases nucleophilicity, stabilizes the enamide. | Electrophilic additions may require stronger electrophiles. |

| Electron-Donating Group (EDG) | On Nitrogen | Increases nucleophilicity, destabilizes the enamide. | More reactive towards electrophiles. |

| Electron-Withdrawing Group (EWG) | On Phenyl Ring | Decreases electron density of the π-system. | May slow down electrophilic aromatic substitution reactions. |

| Electron-Donating Group (EDG) | On Phenyl Ring | Increases electron density of the π-system. | May accelerate electrophilic aromatic substitution reactions. |

| Bulky Substituent | Near reactive center | Steric hindrance can decrease reaction rates and influence stereoselectivity. | May favor reactions at less hindered positions. |

Exploration of Bioisosteric Replacements within the Enamide Framework

Bioisosterism is a key strategy in drug design and lead optimization, involving the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net Within the this compound framework, several bioisosteric replacements can be considered to modulate its properties.

A primary target for bioisosteric replacement is the amide bond itself. The amide group is susceptible to enzymatic cleavage by proteases, which can lead to poor metabolic stability. nih.gov Replacing the amide bond with a more stable mimic can enhance the drug-like properties of the molecule. Common amide bioisosteres include:

Thioamides and Selenoamides: Replacing the amide oxygen with sulfur or selenium can preserve the geometry of the amide bond while potentially altering its electronic properties and hydrogen bonding capabilities. mdpi.com

Esters: While also susceptible to hydrolysis, esters can offer a different metabolic profile compared to amides.

Sulfonamides: These groups are generally more stable to hydrolysis than amides.

Heterocycles: Rings such as 1,2,4-oxadiazoles or triazoles can act as rigid and metabolically stable amide bond mimics. nih.govmdpi.com

Bioisosteric replacements can also be explored for other parts of the this compound scaffold. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions or alter lipophilicity. The hexyl chain could be modified to include branching, unsaturation, or cyclic structures to probe the impact of conformation and steric bulk on activity.

The selection of a particular bioisostere is often guided by computational analysis and a deep understanding of the structure-activity relationships of the compound class. mdpi.com The goal is to identify replacements that maintain or improve the desired biological activity while addressing liabilities such as poor metabolic stability or off-target effects.

The following table lists potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) | Reference(s) |

| Amide (-CONH-) | Thioamide, Selenoamide, Ester, Sulfonamide, 1,2,4-Oxadiazole, Triazole | Improved metabolic stability, altered hydrogen bonding, modified electronic properties. | nih.govmdpi.com |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole, other heterocycles | Altered polarity and solubility, new binding interactions, modified metabolic profile. | enamine.net |

| Hexyl Chain | Cyclohexyl, Branched alkyl chains, Chains with unsaturation | Increased rigidity, altered lipophilicity, probing steric requirements. | mdpi.com |

Applications in Organic Synthesis and Advanced Materials Science

N-(1-Phenylhexyl)prop-2-enamide as a Versatile Building Block in Complex Molecule Synthesis

Enamides are widely recognized as versatile building blocks for the synthesis of complex nitrogen-containing molecules. researchgate.netchemrxiv.org Their utility stems from the electronic nature of the double bond, which can act as a nucleophile or an electrophile depending on the reaction conditions. This dual reactivity allows for a diverse array of chemical transformations. chemrxiv.org

The synthesis of chiral enamides is of particular interest as they serve as precursors to enantiomerically pure amines and other complex chiral scaffolds. researchgate.netchemrxiv.org For instance, methods have been developed for the synthesis of γ-chiral trifluoromethylated enamides from α-chiral allylic amines with high efficiency and stereoselectivity. researchgate.netchemrxiv.org This highlights the potential of enamide-based strategies for introducing chirality into molecules.

The stability of enamides compared to the more hydrolytically sensitive enamines makes them ideal for multi-step syntheses. nih.gov The N-acyl group modulates the reactivity of the double bond, making it less prone to hydrolysis while still allowing for a variety of synthetic manipulations. nih.govacs.org This balance of stability and reactivity is crucial for their role as reliable building blocks in the construction of intricate molecular architectures, including biologically active compounds and natural products. nih.govresearchgate.net

A range of functionalizations can be performed on the enamide scaffold, further expanding its utility. These include cycloadditions, ring deconstructions, and cyclizations, demonstrating the versatility of enamides in generating molecular diversity from a common precursor. acs.org

Utilization of Enamide Functionality in Cascade and Annulation Reactions

The unique reactivity of enamides makes them excellent substrates for cascade and annulation reactions, which are powerful strategies for the rapid construction of complex polycyclic systems from simple starting materials. globalresearchonline.net These reactions often proceed with high atom economy and stereoselectivity, offering efficient routes to valuable molecular scaffolds.

Enamides can participate in various cyclization modes, including enamide–alkyne cycloisomerization and [3+2] annulations, to furnish a variety of N-heterocycles. nih.gov These heterocyclic motifs are common in natural products and pharmaceutically active compounds. For example, the [2+3] annulation of enamides has been a key strategy in the total synthesis of Cephalotaxus alkaloids. nih.gov

Robinson annulation, a classic method for the formation of six-membered rings, has been adapted to utilize chiral enamides. nih.gov This approach allows for the asymmetric synthesis of bicyclic systems through a hetero-Diels-Alder reaction, showcasing the power of enamides in constructing complex stereochemistry. nih.gov

Cascade reactions involving enamides can be initiated by various means, including radical processes and acid catalysis. acs.orgglobalresearchonline.net For example, under acidic conditions, a Nazarov-type cyclization of an enamide can lead to the formation of tricyclic lactams. acs.org The development of such cascade processes highlights the ongoing innovation in harnessing the reactivity of the enamide functional group for efficient and elegant molecular synthesis. globalresearchonline.net

The table below summarizes selected examples of cascade and annulation reactions involving enamides.

| Reaction Type | Enamide Substrate Type | Product Type | Reference |

| [2+3] Annulation | General Enamides | Cephalotaxus Alkaloids | nih.gov |

| Hetero-Diels-Alder | Chiral Cyclic Ketone-Derived Enamides | Bicyclic Heteroadducts | nih.gov |

| Nazarov-type Cyclization | General Enamides | Tricyclic Lactams | acs.org |

| Enamide-Alkyne Cycloisomerization | General Enamides | N-Heterocycles | nih.gov |

Derivatization of Enamides for Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. youtube.comresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. researchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. youtube.com

While direct research on the use of This compound in MIPs is limited, the general principles of MIP technology suggest that derivatized enamides could serve as functional monomers. The key to successful molecular imprinting is the interaction between the functional monomer and the template molecule. researchgate.netresearchgate.net The amide group within an enamide structure can participate in hydrogen bonding, a common interaction used in non-covalent imprinting. researchgate.net

The vinyl group of the enamide is polymerizable, making it suitable for incorporation into the polymer matrix. By carefully selecting a template molecule that can interact with the enamide monomer, it is theoretically possible to create MIPs with specific binding sites for that template. The versatility in derivatizing monomers is a key advantage in MIP synthesis, allowing access to a library of functional monomers that can interact with templates through various mechanisms. youtube.com

The table below outlines the general components and interactions involved in the creation of MIPs.

| Component | Role | Examples of Interactions with Template |

| Template | The molecule to be recognized by the MIP. | Hydrogen bonding, electrostatic interactions, hydrophobic interactions. |

| Functional Monomer | Polymerizable molecule that interacts with the template. | An enamide could potentially act as a functional monomer. |

| Cross-linker | Forms the polymer network and stabilizes the imprinted cavities. | Ethylene glycol dimethacrylate (EGDMA). researchgate.net |

| Solvent | Solubilizes the components and influences the polymer morphology. | Porogen. |

| Initiator | Initiates the polymerization process. | Thermal or photo-initiators. |

Enamide Scaffolds in Ligand Design and Catalyst Development

The structural features of enamides make them attractive scaffolds for the design of chiral ligands for asymmetric catalysis. enamine.netresearchgate.net The ability to introduce chirality and various substituents around the enamide core allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Enamide-derived ligands have been successfully employed in a variety of metal-catalyzed reactions, including asymmetric hydrogenation. nih.govacs.org For instance, chiral bis(phosphine) ligands are known to give high enantiomeric excesses in rhodium- and cobalt-catalyzed asymmetric hydrogenations of enamides. nih.govacs.org The enamide substrate itself can coordinate to the metal center, influencing the stereochemical outcome of the reaction. researchgate.net

The development of new amide-derived ligands is an active area of research. rsc.org For example, novel amine-amide ligands have been designed for use in copper(II)-catalyzed enantioselective Henry reactions. researchgate.net The modular nature of amide synthesis allows for the creation of a diverse library of ligands with different steric and electronic properties, which can then be screened for optimal performance in various catalytic transformations. rsc.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgmasterorganicchemistry.comwhiterose.ac.uk

The table below provides examples of enamide-related structures and their applications in catalyst development.

| Ligand/Substrate Type | Metal | Reaction Type | Reference |

| Chiral Bis(phosphine) Ligands | Rhodium, Cobalt | Asymmetric Hydrogenation of Enamides | nih.govacs.org |

| Chiral Amine-Amide Ligands | Copper(II) | Enantioselective Henry Reaction | researchgate.net |

| Amide-Derived Ligands | Octamolybdate-based complexes | Electrocatalysis and Photocatalysis | rsc.org |

| Pyridinesulfonic Acid Ligand | Palladium(II) | C(sp3)-H Olefination of Amides | nih.gov |

Future Directions and Emerging Research Avenues for N 1 Phenylhexyl Prop 2 Enamide

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred significant research into green and sustainable methods for amide bond formation, a key step in the synthesis of N-(1-Phenylhexyl)prop-2-enamide. Traditional methods often rely on stoichiometric activating agents and hazardous solvents, generating substantial waste. ucl.ac.uk Future research will focus on overcoming these limitations through several innovative approaches.

One promising direction is the development of catalytic direct amidation reactions that avoid the use of high molecular weight coupling reagents. ucl.ac.ukresearchgate.net This includes the use of organocatalysis and boron-based catalysis for the direct condensation of carboxylic acids and amines. researchgate.net Another green strategy involves the use of enzymes, such as Candida antarctica lipase B (CALB), as biocatalysts. bohrium.comnih.gov Enzymatic methods offer high efficiency and selectivity under mild conditions and often utilize environmentally friendly solvents like cyclopentyl methyl ether, minimizing the need for intensive purification steps. bohrium.comnih.gov

Photocatalysis represents another frontier in sustainable amide synthesis. Scientists have developed methods using Covalent Organic Frameworks (COFs) as photocatalysts under red light irradiation to prepare amides directly from alcohols. dst.gov.in This approach is notable for its mild reaction conditions, high efficiency, and the recyclability of the catalyst. dst.gov.in These catalytic strategies offer a more sustainable and efficient pathway for producing enamides like this compound, aligning with the principles of green chemistry. ucl.ac.ukdst.gov.in

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Enzymatic Catalysis (e.g., CALB) | Utilizes biocatalysts, mild reaction conditions, green solvents. bohrium.comnih.gov | High selectivity, reduced waste, avoids hazardous reagents. |

| Photocatalysis (e.g., COFs) | Uses light energy and recyclable catalysts, direct synthesis from alcohols. dst.gov.in | Energy-efficient, sustainable, suitable for large-scale production. dst.gov.in |

| Direct Amidation (Organocatalysis) | Avoids stoichiometric activating agents. ucl.ac.ukresearchgate.net | High atom economy, reduced byproducts. |

Advanced Computational Design and Predictive Modeling for Enamide Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Advanced computational models can provide deep insights into reaction mechanisms, stability, and electronic properties, guiding the rational design of new synthetic routes and functional derivatives.

Density Functional Theory (DFT) methods are being employed to investigate the mechanistic details of reactions involving enamides, such as asymmetric hydrogenation and trifluoroethylation. acs.orgacs.org These calculations can elucidate transition states and reaction pathways, helping to explain experimental observations like stereoselectivity. acs.orgacs.org For instance, DFT calculations have shown that the deprotonation of carbocation intermediates is the stereoselectivity-determining step in the trifluoroethylation of enamides. acs.org

Beyond mechanistic studies, computational modeling is crucial for designing novel enzyme catalysts and covalent drugs. nih.gov Simulations can be used to characterize reaction pathways, substrate selectivity, and dynamic conformational changes within enzymes. nih.gov For enamide-containing compounds, which have applications as covalent inhibitors, predictive modeling can help in the design of molecules with enhanced selectivity and pharmacokinetic properties. nih.gov The integration of computational and experimental approaches provides a holistic strategy for exploring the chemical space of enamides and accelerating the discovery of new applications. nih.gov

| Computational Method | Application in Enamide Research | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of enamide reactions (e.g., hydrogenation, functionalization). acs.orgacs.org | Elucidation of reaction pathways, transition state energies, prediction of stereoselectivity. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions. nih.gov | Understanding enzyme-substrate interactions, catalytic mechanisms, and conformational effects. |

| Molecular Dynamics (MD) Simulations | Studying conformational changes and system dynamics. nih.gov | Predicting binding affinities, exploring large-scale molecular motions. |

Development of Novel Functionalization and Derivatization Strategies

Enamides are versatile building blocks in organic synthesis due to their dual reactivity, possessing both a nucleophilic β-carbon and a latent electrophilic α-position. acs.org The development of novel strategies to functionalize the enamide scaffold is a major area of research, as it allows for the creation of diverse molecular architectures with potentially new biological activities or material properties.

Metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical method for modifying enamides. nih.gov This approach enables the direct introduction of new functional groups at specific positions, providing rapid access to complex nitrogen-containing heterocycles. nih.gov Similarly, catalytic hydrofunctionalization offers a direct and efficient route to construct α- and β-functionalized amines from enamides, with regioselectivity being a key focus of ongoing research. researchgate.netbohrium.com

Recent advancements also include enantioselective functionalization at the β-carbon center using chiral Brønsted acids, which can induce the tautomerization of enamides into reactive intermediates. researchgate.net These intermediates can then be captured by various nucleophiles to generate chiral β-functionalized enamides. researchgate.net Derivatization, the process of modifying a compound to make it more suitable for analysis or to enhance its properties, is another important strategy. libretexts.orgyoutube.com For instance, derivatizing the amine functionality can improve volatility for gas chromatography analysis or introduce chromophores for UV-Vis detection in HPLC. libretexts.orgsigmaaldrich.com

| Functionalization Strategy | Description | Potential Application for this compound |

| Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the enamide backbone. nih.gov | Synthesis of novel heterocyclic derivatives. |

| Catalytic Hydrofunctionalization | Addition of a hydrogen and a functional group across the double bond. researchgate.netbohrium.com | Creation of α- or β-substituted amine derivatives. |

| Enantioselective β-Functionalization | Chiral acid-catalyzed addition of nucleophiles to the β-position. researchgate.net | Access to stereochemically defined analogues. |

| Derivatization | Chemical modification to alter physicochemical properties for analysis or other purposes. libretexts.orgyoutube.com | Improved analytical detection, modulation of solubility or lipophilicity. |

Interdisciplinary Research Integrating Enamide Chemistry with Other Scientific Domains

The unique structural and electronic properties of enamides make them attractive scaffolds for applications beyond traditional organic chemistry. Integrating enamide chemistry with other scientific fields such as materials science, chemical biology, and medicinal chemistry is a burgeoning area of research.

In medicinal chemistry, the acrylamide (B121943) moiety, present in this compound, is a popular "warhead" in the design of covalent inhibitors that can form a permanent bond with their biological targets. nih.gov This has led to the development of potent enzyme inhibitors for various diseases. Furthermore, modifying drug candidates with an acrylamide group has been shown to improve desirable physicochemical properties like solubility and cell permeability. nih.gov

In materials science, the principles of green amide synthesis are being applied to the manufacturing of advanced synthetic materials and polymers. dst.gov.in The ability of amides to participate in hydrogen bonding makes them key components in the design of supramolecular systems and self-assembling materials. mdpi.com For example, supramolecular systems incorporating acrylamide groups are being investigated for applications in precision medicine, such as targeted drug delivery. mdpi.com The versatility of the enamide functional group suggests that this compound and its derivatives could serve as valuable components in the development of new functional materials and bioactive compounds.

| Research Domain | Application of Enamide/Acrylamide Chemistry | Example |

| Medicinal Chemistry | Design of covalent inhibitors, improvement of drug-like properties. nih.govnih.gov | Kinase inhibitors, antiviral drugs. nih.gov |

| Materials Science | Synthesis of polymers and advanced materials. dst.gov.in | Development of functional polymers through sustainable synthetic routes. |

| Chemical Biology | Building blocks for biologically active compounds and probes. acs.org | Synthesis of agrochemicals and pharmaceuticals. acs.org |

| Supramolecular Chemistry | Components of self-assembling systems for drug delivery. mdpi.com | Host-guest systems for targeted therapy. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.